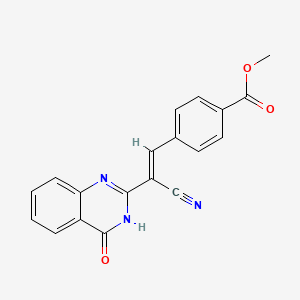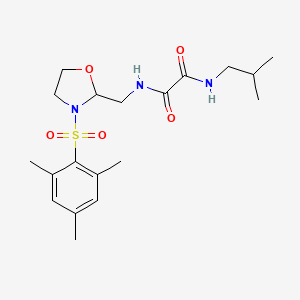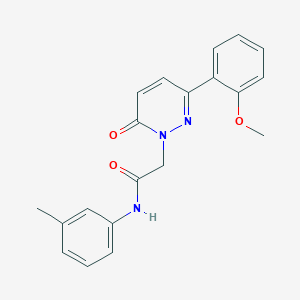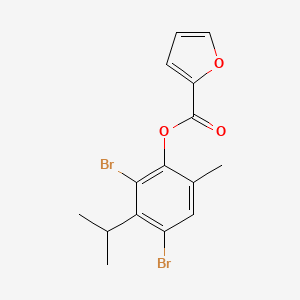
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anticancer, antifungal, and antibacterial properties. The aim of
Mécanisme D'action
The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and possess antifungal and antibacterial properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate is its potential as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of (E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate involves a multistep process. The first step involves the preparation of 4-(2-cyano-2-vinyl)benzoic acid, which is then reacted with 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid to form the desired product. The final step involves the esterification of the product with methanol to obtain this compound.
Applications De Recherche Scientifique
(E)-methyl 4-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
methyl 4-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-25-19(24)13-8-6-12(7-9-13)10-14(11-20)17-21-16-5-3-2-4-15(16)18(23)22-17/h2-10H,1H3,(H,21,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAGWXZVIREQF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2950153.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2950157.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2950161.png)
![N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B2950162.png)


![3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2950165.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2950167.png)


